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molecular formula C8H14ClNO2 B599447 Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride CAS No. 165456-23-5

Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride

Cat. No. B599447
M. Wt: 191.655
InChI Key: FNJPGFULGQUTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04734411

Procedure details

A mixture of pyrrolizidine-7a-carboxylic acid ethylester (35.4 g, 0.193 mol) in 360 ml of 10% aqueous sodium hydroxide solution and 360 ml of ethanol was stirred at 10° to 15° C. for 2.5 hours. The reaction mixture was acidified with concentrated hydrochloric acid and then evaporated in vacuo to dryness. After addition of ethanol to the remaining residue, undissolved sodium chloride was filtered-off and the filtrate was evaporated in vacuo to dryness. The purifying operation described above was repeated twice. To the remaining residue, acetone was added to form crystals. The crystals were obtained through filtration and washed with small amount of acetone to give 34.2 g (92.4%) of the desired compound.
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92.4%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]12[CH2:13][CH2:12][CH2:11][N:10]1[CH2:9][CH2:8][CH2:7]2)=[O:5])C.[ClH:14]>[OH-].[Na+].C(O)C>[ClH:14].[CH2:13]1[C:6]2([C:4]([OH:5])=[O:3])[N:10]([CH2:9][CH2:8][CH2:7]2)[CH2:11][CH2:12]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
35.4 g
Type
reactant
Smiles
C(C)OC(=O)C12CCCN2CCC1
Name
Quantity
360 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
360 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 10° to 15° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to dryness
ADDITION
Type
ADDITION
Details
After addition of ethanol to the remaining residue, undissolved sodium chloride
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo to dryness
ADDITION
Type
ADDITION
Details
To the remaining residue, acetone was added
CUSTOM
Type
CUSTOM
Details
to form crystals
CUSTOM
Type
CUSTOM
Details
The crystals were obtained through filtration
WASH
Type
WASH
Details
washed with small amount of acetone

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
Cl.C1CCN2CCCC12C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 34.2 g
YIELD: PERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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